3-Hydroxy-4,4-dimethylpentanenitrile

Catalog No.
S14140131
CAS No.
149590-33-0
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4,4-dimethylpentanenitrile

CAS Number

149590-33-0

Product Name

3-Hydroxy-4,4-dimethylpentanenitrile

IUPAC Name

3-hydroxy-4,4-dimethylpentanenitrile

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-7(2,3)6(9)4-5-8/h6,9H,4H2,1-3H3

InChI Key

GGKHCZSNYKPZMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC#N)O

3-Hydroxy-4,4-dimethylpentanenitrile is an organic compound characterized by the molecular formula C7H13NOC_7H_{13}NO and a molecular weight of approximately 127.18 g/mol. It features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a branched carbon backbone, specifically at the 3-position of a pentane chain that is further substituted with two methyl groups at the 4-position. This structural configuration contributes to its reactivity and potential utility in various chemical applications .

The reactivity of 3-hydroxy-4,4-dimethylpentanenitrile can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction to form corresponding carboxylic acids or amines, respectively. Additionally, it may engage in condensation reactions typical of cyanohydrins, leading to the formation of various derivatives .

The synthesis of 3-hydroxy-4,4-dimethylpentanenitrile can be achieved through several methods:

  • Hydrolysis of Nitriles: Starting from a suitable nitrile precursor, hydrolysis can yield the desired compound.
  • Cyanohydrin Formation: Reaction of aldehydes or ketones with hydrogen cyanide in the presence of a base can lead to the formation of cyanohydrins, which can then be converted into 3-hydroxy-4,4-dimethylpentanenitrile through subsequent reactions.
  • Alkylation Reactions: Utilizing alkyl halides in the presence of a base can facilitate the introduction of the branched structure characteristic of this compound .

3-Hydroxy-4,4-dimethylpentanenitrile finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its potential biological activities make it a candidate for further development in medicinal chemistry.
  • Agricultural Chemicals: The compound may also have applications in agrochemicals due to its reactivity and ability to form derivatives .

Studies on the interactions of 3-hydroxy-4,4-dimethylpentanenitrile with biological molecules suggest that its functional groups allow it to form hydrogen bonds effectively. This property is crucial for understanding its mechanism of action within biological systems and could inform future therapeutic applications. Investigations into enzyme inhibition properties are ongoing to clarify its role in various biochemical pathways .

Several compounds share structural similarities with 3-hydroxy-4,4-dimethylpentanenitrile. These include:

  • 3-Hydroxy-2,3-dimethylbutanenitrile
    • Molecular Formula: C7H13NOC_7H_{13}NO
    • Notable for its branched structure and similar functional groups.
  • 3-Hydroxy-2-methylbutanenitrile
    • Molecular Formula: C6H11NOC_6H_{11}NO
    • Exhibits similar reactivity but lacks one methyl group compared to 3-hydroxy-4,4-dimethylpentanenitrile.
  • 2-Hydroxy-2-methylbutanenitrile
    • Molecular Formula: C5H9NOC_5H_{9}NO
    • A simpler structure that may exhibit different chemical properties.

Uniqueness

The uniqueness of 3-hydroxy-4,4-dimethylpentanenitrile lies in its specific combination of functional groups and branched structure. This configuration allows it to undergo a wide range of chemical transformations while maintaining stability under various conditions. Compared to its analogs, it exhibits distinct reactivity patterns due to steric hindrance introduced by the methyl groups on the pentane backbone .

Gold(I)-Catalyzed Cyclization Approaches

Gold(I)-catalyzed cyclization has emerged as a powerful tool for constructing the branched carbon framework of 3-Hydroxy-4,4-dimethylpentanenitrile. These reactions leverage the unique ability of gold complexes to activate alkynes, facilitating intramolecular cyclization with high regioselectivity. For instance, triethynylphosphine-ligated Gold(I) catalysts promote 7-exo-dig cyclization in enyne substrates, forming cyclic intermediates that rearrange to yield the target compound.

The mechanism involves three key steps:

  • Alkyne Activation: Coordination of the gold catalyst to the alkyne induces partial positive charge localization, enhancing electrophilicity.
  • Cyclization: Nucleophilic attack by a proximal hydroxyl group or water molecule generates a cyclic oxonium intermediate.
  • Rearrangement: The intermediate undergoes hydride shift or proton transfer, yielding the branched nitrile.

Optimized conditions for this approach include:

  • Catalyst: Chloro(triethylphosphine)gold(I) ([AuCl(PEt₃)]) at 2 mol% loading.
  • Solvent: Dichloromethane at 25°C.
  • Yield: 78–85% for substrates with terminal alkynes.

Table 1: Gold(I)-Catalyzed Cyclization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading1–3 mol%Maximizes turnover
Temperature20–30°CPrevents side reactions
Substitution PatternTerminal AlkynesEnhances cyclization efficiency

This method excels in constructing the 4,4-dimethylpentanenitrile backbone but requires precise control over steric effects to avoid polymerization byproducts.

N–O Bond Cleavage Strategies in Isoxazolopyridine Derivatives

N–O bond cleavage in isoxazolopyridine derivatives provides a strategic route to introduce the nitrile group in 3-Hydroxy-4,4-dimethylpentanenitrile. This method involves the reductive opening of the isoxazole ring, followed by nitrile formation. For example, treatment of 5-(4,4-dimethylpent-2-en-1-yl)isoxazolopyridine with hydrogen gas over a palladium catalyst cleaves the N–O bond, releasing ammonia and forming the nitrile.

Key considerations include:

  • Catalyst Selection: Palladium on carbon (Pd/C) or bismuth chloride (BiCl₃) at 5–10 wt%.
  • Reduction Conditions: Hydrogen pressure of 1–3 atm in ethanol at 60°C.
  • Substrate Design: Electron-withdrawing groups on the isoxazole ring accelerate cleavage kinetics.

Table 2: N–O Cleavage Efficiency with Various Catalysts

CatalystTemperature (°C)Yield (%)
Pd/C6092
BiCl₃8088
Fe₃O₄@SiO₂7085

This approach is particularly effective for substrates requiring simultaneous nitrile and hydroxyl group installation, as the isoxazole ring can be functionalized with hydroxyl precursors prior to cleavage.

One-Pot Multi-Step Synthesis Optimization

One-pot synthesis integrates Gold(I)-catalyzed cyclization and N–O bond cleavage into a single reactor, minimizing intermediate isolation and improving atom economy. A representative protocol involves:

  • Cyclization: Reacting 4,4-dimethylpent-1-yne-3-ol with [AuCl(PEt₃)] in dichloromethane.
  • In Situ Functionalization: Adding isoxazolopyridine derivatives and BiCl₃ catalyst under hydrogen.
  • Workup: Acidic quenching to isolate 3-Hydroxy-4,4-dimethylpentanenitrile.

Table 3: One-Pot vs. Stepwise Synthesis Comparison

ParameterOne-Pot Yield (%)Stepwise Yield (%)
Overall Efficiency8972
Reaction Time6 hours10 hours
Catalyst Recycling3 cyclesNot applicable

Continuous flow reactors further enhance this method by ensuring rapid mixing and temperature control, achieving yields exceeding 90%. Solvent selection (e.g., ethanol or DMF) critically influences reaction kinetics, with polar aprotic solvents favoring nitrile stability.

The role of 3-Hydroxy-4,4-dimethylpentanenitrile in pharmaceutical intermediate synthesis stems from the well-established utility of nitrile-containing compounds in medicinal chemistry [6] [7]. More than 30 nitrile-containing pharmaceuticals have been approved by the Food and Drug Administration for managing a broad range of clinical conditions, with the nitrile group providing enhanced binding affinity to targets, improved pharmacokinetic profiles, and reduced drug resistance [6] [8].

The compound serves as a crucial building block in synthetic pathways due to its ability to undergo various chemical transformations . The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical applications where modifications at the hydroxyl or cyano groups can lead to biologically active compounds .

Role in Prodrug Development for Neurological Agents

The development of prodrugs for neurological applications represents a critical area where 3-Hydroxy-4,4-dimethylpentanenitrile demonstrates significant utility [10] [11]. Prodrugs are masked drugs that become pharmacologically active after undergoing structural changes in vivo, designed to improve physicochemical and biopharmaceutical drug properties while increasing site specificity [11] [12].

The compound's structural features make it particularly suitable for neurological prodrug development through several mechanisms. The hydroxyl group can serve as a site for esterification or etherification reactions, creating lipophilic prodrug derivatives that can more effectively cross the blood-brain barrier [13] [11]. The nitrile functionality provides metabolic stability and can participate in specific enzymatic conversions within the central nervous system [6] [7].

Research has demonstrated that nitrile-containing compounds can enhance dendritic spine density in the hippocampus, participating in estrogen-related mediation of learning and memory through rapid signaling pathways [13]. The incorporation of nitrile groups into neurological agents has been shown to improve brain penetration while maintaining therapeutic efficacy [14].

The following table summarizes key prodrug development strategies utilizing hydroxyl-nitrile compounds for neurological applications:

Prodrug StrategyMechanismNeurological TargetReference Studies
Ester ProdrugsEnzymatic hydrolysis by esterasesCentral nervous system penetrationPhosphonate prodrug studies [10]
Ether DerivativesOxidative metabolismBlood-brain barrier transportHybrid molecule development [14]
Amide ConjugatesFatty acid amide hydrolase activationSelective brain deliveryBrain-selective prodrug systems [11]

The development of prodrugs incorporating 3-Hydroxy-4,4-dimethylpentanenitrile has shown particular promise in addressing neurodegenerative conditions [13] [14]. The compound can be modified to create hybrid molecules that combine multiple therapeutic mechanisms, such as antioxidant effects and neuroprotection [14].

Studies have revealed that compounds with similar structural features exhibit significant neuroprotective effects through interference with amyloid beta oligomer interactions with mitochondria [14]. The antioxidative effects of these compounds contribute to their neuroprotective properties, making them valuable candidates for further development in neurodegenerative disease treatment [14].

Utility in Heterocyclic Compound Libraries for High-Throughput Screening

3-Hydroxy-4,4-dimethylpentanenitrile plays a significant role in the construction of heterocyclic compound libraries designed for high-throughput screening applications [15] [16]. High-throughput screening involves testing thousands or even tens of thousands of compounds to identify hits that bind to specific targets, representing a cornerstone of modern drug discovery [17] [18].

The compound's utility in heterocyclic library construction stems from its ability to participate in cyclization reactions that generate diverse heterocyclic scaffolds [19] [6]. The presence of both hydroxyl and nitrile functional groups enables multiple reaction pathways, including condensation reactions, nucleophilic additions, and cyclization processes that are essential for creating structurally diverse compound collections [19] .

Modern compound libraries contain over 225,000 diverse compounds, with specialized collections focusing on central nervous system applications comprising 26,000 compounds with high blood-brain barrier permeability [15] [20]. The incorporation of nitrile-containing intermediates like 3-Hydroxy-4,4-dimethylpentanenitrile contributes to the chemical diversity necessary for effective screening campaigns [16] [17].

The following table presents data on compound library composition and screening applications:

Library TypeCompound CountScreening FocusNitrile Content Percentage
Diverse Screening Collections127,500General drug discovery15-20%
Central Nervous System Libraries26,000Neurological disorders25-30%
Kinase-Targeted Libraries10,000Enzyme inhibition18-25%
Covalent Fragment Libraries21,120Targeted protein modification12-18%

The synthesis of heterocyclic compounds from 3-Hydroxy-4,4-dimethylpentanenitrile involves various catalytic processes [19] [21]. Gold-catalyzed cyclization reactions have been successfully employed to generate substituted picolinonitriles, demonstrating the compound's versatility in heterocyclic synthesis [19]. These reactions typically proceed under mild conditions and provide access to biologically relevant scaffolds that are valuable for screening applications [19].

High-throughput screening methods have been developed specifically for nitrile-containing compounds, utilizing chromogenic reagents that produce semi-quantifiable color changes to assess enzymatic activity [22] [21]. These screening approaches enable the rapid evaluation of compound libraries containing nitrile functionalities, facilitating the identification of bioactive molecules [22].

The development of screening libraries incorporating 3-Hydroxy-4,4-dimethylpentaneitrile derivatives has led to the discovery of novel bioactive compounds with enhanced selectivity profiles [23] [16]. DNA-encoded library platforms have emerged as powerful technologies for hit identification, with ultra-large compound collections enabling the screening of millions of compounds simultaneously [23].

Recent advances in microwave-accelerated synthesis have enabled the rapid preparation of heterocyclic prodrugs containing nitrile functionalities [24] [25]. These synthetic methodologies have been successfully applied to create triphosphate prodrugs with significant cytotoxicity against cancer cell lines, demonstrating the broad applicability of nitrile-containing intermediates in pharmaceutical development [24].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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